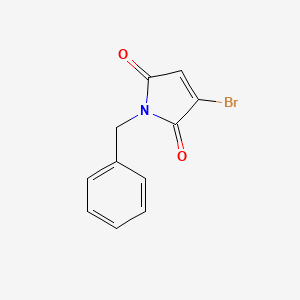

1-benzyl-3-bromo-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-bromopyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBVECSKMXUDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Bromo 1h Pyrrole 2,5 Dione and Its Precursors

Conventional Synthetic Approaches

Traditional methods for synthesizing 1-benzyl-3-bromo-1H-pyrrole-2,5-dione rely on a two-step process: the initial formation of the maleimide (B117702) ring followed by bromination.

Derivatization from Maleic Anhydride (B1165640) and Benzylamine (B48309)

The precursor, N-benzylmaleimide, is commonly synthesized from maleic anhydride and benzylamine. This reaction proceeds through a two-step sequence involving the formation of an intermediate maleamic acid, which is subsequently cyclized.

The initial reaction involves the nucleophilic attack of benzylamine on the carbonyl carbon of maleic anhydride, leading to the ring-opening of the anhydride and the formation of N-benzylmaleamic acid. This step is typically carried out in a suitable solvent like diethyl ether at room temperature. orgsyn.orgucl.ac.be

Reaction Scheme for N-benzylmaleimide Synthesis

| Reactant 1 | Reactant 2 | Intermediate | Product | Reagents |

| Maleic Anhydride | Benzylamine | N-benzylmaleamic acid | N-benzylmaleimide | 1. Diethyl ether 2. Acetic anhydride, Sodium acetate |

This method is a widely used and effective way to produce a variety of N-substituted maleimides. wikipedia.org

Bromination Strategies for Maleimide Scaffolds

Once the N-benzylmaleimide scaffold is obtained, the next step is the introduction of a bromine atom at the 3-position of the pyrrole-2,5-dione ring. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a nonpolar solvent like carbon tetrachloride. mychemblog.com

The mechanism proceeds via a free-radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a vinylic hydrogen from the maleimide ring to form a resonance-stabilized radical intermediate. The intermediate radical then reacts with a bromine molecule (present in trace amounts or generated from the reaction of HBr with NBS) to yield the desired 3-bromo-N-benzylmaleimide and a new bromine radical, which propagates the chain reaction. mychemblog.comchemistrysteps.com

It is crucial to use a non-polar solvent to favor the radical pathway over ionic reactions. The use of polar solvents could lead to undesired side reactions, such as bromination of the aromatic ring. mychemblog.com The regioselectivity of the bromination at the 3-position is governed by the electronic and steric factors of the N-benzylmaleimide molecule.

Modern and Optimized Synthetic Routes

In recent years, there has been a drive towards developing milder, more efficient, and environmentally friendly synthetic methods. These modern approaches aim to overcome some of the limitations of conventional methods, such as harsh reaction conditions and the use of hazardous reagents.

Mild Synthesis Techniques for N-Functionalized Bromomaleimides

Researchers have developed milder alternatives for the synthesis of N-functionalized bromomaleimides. One such approach involves the use of N-methoxycarbonylmaleimide as an activated intermediate. This method allows for the introduction of the N-substituent under milder conditions. For instance, reacting dibromomaleimide with methyl chloroformate in the presence of a base like N-methylmorpholine (NMM) yields N-methoxycarbonyldibromomaleimide. This activated compound can then react with a range of amines, including benzylamine, at room temperature to afford the corresponding N-substituted dibromomaleimides in good yields. core.ac.uk A subsequent selective debromination could potentially lead to the desired monobrominated product. This approach is particularly useful for synthesizing maleimides with sensitive functional groups that might not be compatible with the high temperatures and acidic conditions of traditional methods. core.ac.ukresearchgate.net

Table of Mild Synthesis of N-Functionalized Dibromomaleimides core.ac.uk

| Amine | Product | Yield (%) |

| Propargylamine | N-(prop-2-ynyl)-3,4-dibromomaleimide | 85 |

| 4-Pentyne-1-amine | N-(pent-4-ynyl)-3,4-dibromomaleimide | 78 |

| 3-Azidopropan-1-amine | N-(3-azidopropyl)-3,4-dibromomaleimide | 82 |

| Aniline | N-phenyl-3,4-dibromomaleimide | 65 |

While this table demonstrates the synthesis of dibrominated compounds, the principle can be extended to the synthesis of monobrominated analogues.

Electrochemical Synthesis Methods for Maleimides

Electrochemical methods offer a green and efficient alternative for organic synthesis, often avoiding the need for harsh reagents and high temperatures. rsc.org While specific electrochemical synthesis of this compound is not extensively documented, the electrochemical reduction of maleimides to succinimides has been demonstrated, showcasing the potential of electrosynthesis in modifying the maleimide core. researchgate.net Furthermore, electrochemical methods have been successfully employed to promote thio-Michael additions to N-substituted maleimides. rsc.org The principles of electrosynthesis could potentially be applied to the bromination of N-benzylmaleimide by generating a bromine radical electrochemically under controlled conditions, thus offering a more sustainable and selective route. The continuous development in this field suggests that electrochemical transformations of maleimides will become more prevalent. rsc.org

Catalyst-Free and Solvent-Free Methodologies (e.g., Ball Milling)

In the quest for greener chemical processes, catalyst-free and solvent-free reaction conditions have gained significant attention. Ball milling, a mechanochemical technique, has emerged as a powerful tool for conducting organic reactions in the absence of solvents. rsc.orgmagtech.com.cn This method involves the grinding of solid reactants together in a milling jar with grinding balls, where the mechanical energy drives the chemical reaction.

The synthesis of N-substituted maleimides can be adapted to solvent-free conditions. For instance, the reaction between maleic anhydride and an amine can be carried out by grinding the neat reactants, followed by heating to effect the cyclization and dehydration, potentially in the presence of a solid-supported catalyst. diva-portal.org This approach significantly reduces waste and can lead to higher yields and shorter reaction times compared to traditional solution-phase synthesis. mdpi.com While the direct application of ball milling to the synthesis of this compound has not been explicitly reported, the successful use of this technique for the synthesis of various heterocyclic compounds suggests its feasibility. mdpi.com

Precursors and Downstream Synthetic Intermediates

The efficient synthesis of the target compound relies on the accessibility of its precursors, namely N-benzyl-1H-pyrrole-2,5-dione and bromomaleic anhydride. Furthermore, the chemical reactivity of this compound allows it to be a stepping stone in the synthesis of other related brominated structures, such as N-benzyl-2,3-dibromomaleimide.

Synthesis of Key Upstream Compounds (e.g., N-benzyl-1H-pyrrole-2,5-dione, bromomaleic anhydride)

N-benzyl-1H-pyrrole-2,5-dione (N-benzylmaleimide)

The synthesis of N-benzylmaleimide is a well-established two-step process that begins with the reaction of maleic anhydride and benzylamine.

The first step involves the formation of an intermediate, N-benzylmaleamic acid. This is typically achieved by reacting maleic anhydride with benzylamine in a suitable solvent at room temperature. The reaction is an acylation process where the amine group of benzylamine attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring.

In the second step, the N-benzylmaleamic acid undergoes cyclodehydration to form the stable five-membered imide ring of N-benzylmaleimide. This is commonly accomplished by heating the amic acid intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst like anhydrous sodium acetate. The mixture is heated to facilitate the intramolecular condensation, which results in the elimination of a water molecule and the formation of the final product. The crude N-benzylmaleimide can then be purified by recrystallization.

Interactive Data Table: Synthesis of N-benzyl-1H-pyrrole-2,5-dione

| Step | Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 1. Amic Acid Formation | Maleic Anhydride, Benzylamine | Ethyl Ether | Stirring at room temperature | N-benzylmaleamic acid |

| 2. Cyclodehydration | N-benzylmaleamic acid | Acetic Anhydride, Sodium Acetate | Heating on a steam bath | N-benzyl-1H-pyrrole-2,5-dione |

Bromomaleic Anhydride (3-Bromo-2,5-furandione)

Bromomaleic anhydride is a key reagent for introducing a bromine atom into the maleimide structure. While commercially available from various suppliers, detailed procedures for its laboratory synthesis from simple precursors are not extensively documented in readily accessible literature. The synthesis would likely involve the bromination of maleic acid or a derivative, followed by dehydration to form the anhydride ring. Standard dehydration methods include heating the diacid or using chemical dehydrating agents like acetic anhydride or phosphorus pentoxide. google.comwikipedia.org

Role in the Synthesis of Related Brominated Maleimides (e.g., N-benzyl-2,3-dibromomaleimide)

The compound this compound serves as a synthetic intermediate in the creation of more highly halogenated maleimides.

N-benzyl-2,3-dibromomaleimide

The conventional synthesis of N-benzyl-2,3-dibromomaleimide typically involves the reaction of dibromomaleic anhydride with benzylamine. nih.gov This reaction is analogous to the synthesis of N-benzylmaleimide, where the amine displaces the anhydride oxygen to form the imide ring.

An alternative pathway could involve the direct bromination of this compound. In this potential route, the existing monobrominated compound would be treated with a brominating agent to introduce a second bromine atom onto the pyrrole-2,5-dione ring. Reagents commonly used for such electrophilic additions to electron-deficient alkenes might be employed. However, specific and detailed research findings outlining the conditions and efficacy of this direct bromination from the monobromo- N-benzylmaleimide precursor are not widely reported. The reactivity of the double bond in the N-benzyl-3-bromomaleimide would be a critical factor in the success of such a transformation.

Interactive Data Table: Potential Synthesis of N-benzyl-2,3-dibromomaleimide

| Method | Starting Materials | Key Reagents | Product |

|---|---|---|---|

| Conventional Method | Dibromomaleic anhydride, Benzylamine | Acetic Acid (solvent) | N-benzyl-2,3-dibromomaleimide |

| Potential Alternative | This compound | Brominating Agent (e.g., Br₂) | N-benzyl-2,3-dibromomaleimide |

Advanced Chemical Reactivity and Transformation Mechanisms

Reactions at the Maleimide (B117702) Double Bond

The carbon-carbon double bond in the maleimide ring is highly electrophilic due to the adjacent electron-withdrawing carbonyl groups. This inherent reactivity makes it a prime site for various chemical transformations.

Nucleophilic Addition Reactions (e.g., Thiol-Michael Addition)

While traditional maleimides readily undergo Michael-type conjugate addition with nucleophiles like thiols to form a stable succinimide (B58015) thioether, the presence of the bromine atom at the C-3 position in 1-benzyl-3-bromo-1H-pyrrole-2,5-dione alters this reactivity profile. researchgate.netrsc.org Instead of the typical addition reaction that saturates the double bond, bromomaleimides engage in a rapid addition-elimination sequence with thiols. researchgate.net This reaction proceeds via a nucleophilic attack of the thiol on the double bond, followed by the elimination of hydrogen bromide, resulting in the substitution of the bromine atom and the retention of the maleimide double bond. researchgate.net This process affords a 3-thio-substituted maleimide, which remains reactive toward further nucleophilic attack. rsc.orgacs.org

The reaction is highly selective for cysteine residues in proteins over other nucleophilic amino acids. nih.gov This unique reactivity has been exploited for applications in bioconjugation, allowing for the reversible modification of proteins. nih.govnih.govrsc.org The resulting thiomaleimide can be cleaved under specific conditions, such as with phosphines, to regenerate the original thiol. rsc.org The N-benzyl group, being an N-alkyl substituent, can influence the stability and reactivity of the maleimide ring, potentially reducing its susceptibility to hydrolysis prior to the desired thiol reaction. nih.gov

The differential reactivity between maleimides and bromomaleimides with thiols allows for controlled, sequential reactions. nih.gov For instance, a thiol can be selectively reacted with a bromomaleimide at a specific pH, leaving a standard maleimide functionality untouched for a subsequent reaction at a different pH. nih.gov

Table 1: Comparison of Thiol Reactions with Maleimide and Bromomaleimide

| Feature | Standard Maleimide (e.g., N-Benzylmaleimide) | Bromomaleimide (e.g., this compound) |

|---|---|---|

| Reaction Type | Michael Addition | Addition-Elimination (Substitution) |

| Product | Succinimide thioether | Thiomaleimide |

| Double Bond | Saturated | Retained |

| Reversibility | Generally considered stable, but can be reversible under certain conditions. nih.gov | Reversible with phosphines or excess thiol. nih.govrsc.org |

| Key Application | Stable bioconjugation | Reversible bioconjugation, dual functionalization. nih.govkcl.ac.uk |

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloaddition)

The electron-deficient double bond of the maleimide ring makes this compound an excellent dienophile in Diels-Alder reactions. mdpi.comwikipedia.org This [4+2] cycloaddition reaction typically occurs with a conjugated diene to form a substituted cyclohexene (B86901) derivative, providing a reliable method for constructing six-membered rings. wikipedia.org N-substituted maleimides have been extensively used in Diels-Alder reactions with various dienes, including furans, to yield bicyclic adducts. thieme-connect.comnih.gov The reaction conditions can influence the stereochemical outcome, yielding either exo or endo products. nih.gov For example, the reaction of N-arylmaleimides with 2,5-dimethylfuran (B142691) can yield different isomers depending on the solvent and temperature. nih.gov

The maleimide moiety also participates as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and azomethine ylides. mdpi.comuchicago.edumdpi.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, such as isoxazolidines. kingston.ac.uk The stereoselectivity of these cycloadditions can often be controlled, particularly when using chiral maleimides or catalysts. mdpi.commdpi.com The presence of the benzyl (B1604629) group on the nitrogen and the bromine on the double bond can influence the electronic properties and steric hindrance of the dienophile/dipolarophile, thereby affecting the rate and selectivity of the cycloaddition.

C-H Activation and Annulation Strategies

Transition-metal-catalyzed C-H activation has become a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, and maleimides have emerged as effective coupling partners in these transformations. nih.govresearchgate.net Specifically, rhodium(III)-catalyzed C-H alkenylation allows for the direct coupling of arenes with maleimides. researchgate.netnih.gov In these reactions, a directing group on the arene typically guides the catalyst to a specific C-H bond for activation, which then undergoes an insertion reaction with the maleimide double bond.

These methods provide a direct route to a variety of structurally diverse molecules containing the maleimide core. nih.gov Annulation strategies, where a new ring is formed, have also been developed using maleimides. rsc.org For example, a Rh(III)-catalyzed [4+1] annulation of sulfoximines with maleimides has been reported to produce benzoisothiazole spiropyrrolidinediones. researchgate.net These reactions highlight the versatility of the maleimide double bond in constructing complex polycyclic systems. rsc.org While specific examples using this compound are not prevalent, the general reactivity patterns of N-substituted maleimides suggest its potential as a substrate in such C-H functionalization and annulation cascades. nih.govrsc.org

Photoinduced and Electrochemical Transformations in Maleimide Chemistry

The maleimide double bond can undergo photochemical reactions, most notably [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. nih.govacs.org For N-alkyl maleimides, such as this compound, these reactions can often be initiated by direct UV irradiation without the need for a photosensitizer. nih.govacs.org The self-excitation of the maleimide is sufficient to promote the reaction. nih.gov N-benzylmaleimide has been shown to react with various aliphatic and aromatic olefins under UVA irradiation to afford the corresponding cyclobutane products in good yields. acs.org

Electrochemical transformations of maleimides are a less explored but promising area. rsc.org These methods can offer sustainable and selective approaches for synthesizing complex molecules. The electron-deficient nature of the maleimide ring makes it susceptible to reduction, which could initiate a variety of subsequent reactions. The development of electrochemical annulation and cycloaddition reactions involving maleimides is an emerging field with potential for novel synthetic applications. rsc.org

Reactions Involving the Bromine Substituent

The bromine atom on the maleimide ring serves as a versatile handle for a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Heck, Sonogashira)

The C-Br bond in this compound is susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0), initiating catalytic cycles for various cross-coupling reactions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of a vinyl group at the C-3 position of the maleimide ring. The reaction typically proceeds in the presence of a palladium catalyst and a base. nih.gov While aryl bromides are common substrates, the reactivity of vinyl bromides like this compound makes it a suitable candidate for this transformation.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is a powerful method for forming carbon-carbon bonds and could be used to introduce aryl or vinyl substituents at the C-3 position of the maleimide core by reacting this compound with an appropriate boronic acid.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This would enable the synthesis of 3-alkynyl-substituted maleimides from this compound, providing access to a class of compounds with potential applications in materials science and medicinal chemistry.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Heck-Mizoroki | Alkene (R-CH=CH₂) | 3-Vinylmaleimide | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | 3-Aryl/Vinylmaleimide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Alkynylmaleimide | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups onto the maleimide scaffold. This capability is crucial for the development of new materials, probes, and therapeutic agents.

Nucleophilic Substitution of Bromine

The bromine atom at the C-3 position of the pyrrole-2,5-dione ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent carbonyl groups. This activation renders the C-3 carbon electrophilic and prone to attack by a variety of nucleophiles.

Common nucleophiles that can displace the bromide ion include amines, thiols, and alcohols. For instance, the reaction of N-substituted maleimides with secondary amines has been shown to proceed readily, leading to the formation of 3-amino-substituted succinimides. While the primary mode of reaction for maleimides with nucleophiles is often Michael addition across the carbon-carbon double bond, the presence of a good leaving group like bromine at the C-3 position opens up the pathway for substitution.

Kinetic studies on analogous systems, such as the reactions of N-methyl-α-bromoacetanilides with benzylamines, have demonstrated that the reaction mechanism can be complex, sometimes involving concerted pathways or the formation of tetrahedral intermediates. The exact mechanism for this compound would likely depend on the nature of the nucleophile, the solvent, and the reaction conditions.

The following table summarizes representative nucleophilic substitution reactions on the maleimide scaffold:

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Secondary Amines | 3-Amino-succinimide derivatives | Typically mild, often at room temperature | researchgate.net |

| Thiols | 3-Thio-succinimide derivatives | Often requires a base to generate the thiolate | researchgate.net |

It is important to note that a competing reaction pathway is the Michael addition of the nucleophile to the C-4 position. The regioselectivity of the reaction (substitution vs. addition) is influenced by steric and electronic factors of both the substrate and the nucleophile.

Regioselective Functionalization Approaches

Achieving regioselective functionalization of this compound is crucial for the synthesis of complex, well-defined molecular architectures. Palladium-catalyzed cross-coupling reactions are a powerful tool for the regioselective formation of carbon-carbon and carbon-heteroatom bonds at the C-3 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a versatile method for introducing aryl, heteroaryl, vinyl, or alkyl groups at the C-3 position. nih.govresearchgate.net A typical reaction would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the bromo-maleimide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org This reaction provides a direct route to 3-alkynyl-1H-pyrrole-2,5-diones, which are valuable intermediates for further transformations.

The table below outlines key palladium-catalyzed regioselective functionalization methods applicable to this system:

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | 3-Aryl/Alkyl-1-benzyl-1H-pyrrole-2,5-dione |

| Sonogashira | Terminal alkynes | Pd catalyst + Cu(I) co-catalyst + Base | 3-Alkynyl-1-benzyl-1H-pyrrole-2,5-dione |

| Heck | Alkenes | Pd catalyst + Base | 3-Alkenyl-1-benzyl-1H-pyrrole-2,5-dione |

These methods offer a high degree of control over the substitution pattern, enabling the synthesis of a diverse range of 3,4-disubstituted maleimide derivatives. researchgate.net

Reactivity of the N-Benzyl Moiety and Ring System Stability

The benzyl group itself is generally stable under many reaction conditions used to functionalize the maleimide core. However, it can be cleaved under specific, often harsh, conditions. Common methods for N-debenzylation include catalytic hydrogenation (e.g., using Pd/C and H₂), or treatment with strong Lewis acids. researchgate.netnih.gov Oxidative methods have also been developed for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net The choice of debenzylation method must be compatible with other functional groups present in the molecule.

The stability of the pyrrole-2,5-dione (maleimide) ring system is another important consideration. The succinimide ring formed after Michael addition is susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening and the formation of a maleamic acid derivative. The rate of this hydrolysis can be influenced by the N-substituent. Electron-withdrawing groups on the nitrogen can accelerate the rate of hydrolysis.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving this compound are generally understood based on studies of analogous systems.

Nucleophilic Substitution: The nucleophilic substitution of the bromine atom can proceed through different mechanistic pathways. A direct SₙAr (nucleophilic aromatic substitution) type mechanism is plausible, involving the formation of a Meisenheimer-like intermediate where the nucleophile adds to the C-3 carbon, followed by the elimination of the bromide ion. Alternatively, a concerted mechanism where bond formation and bond cleavage occur simultaneously is also possible. Computational studies on related systems, such as the reaction of thiophenes with pyrrolidine, have elucidated the stepwise nature of such SₙAr reactions. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings is well-established. It typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the maleimide.

Transmetalation: The organic group from the organoboron (in Suzuki coupling) or the copper acetylide (in Sonogashira coupling) is transferred to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The efficiency and outcome of these catalytic cycles are highly dependent on the nature of the ligands coordinated to the palladium center.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

No published experimental ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for 1-benzyl-3-bromo-1H-pyrrole-2,5-dione could be located. This information is crucial for the definitive assignment of proton and carbon environments within the molecule, confirmation of the substitution pattern, and elucidation of through-bond and through-space correlations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis

Specific experimental IR and UV-Vis spectra for this compound are not available in the reviewed literature. IR spectroscopy would be used to identify characteristic vibrational frequencies, such as the imide carbonyl (C=O) stretches and aromatic C-H bonds. UV-Vis spectroscopy would provide information on the electronic transitions within the conjugated system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

There is no publicly available mass spectrum data for this compound. This analysis would be essential for confirming the molecular weight of the compound and for studying its fragmentation patterns under ionization, which provides further structural evidence.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in public crystallographic databases. X-ray crystallography would provide unambiguous, high-resolution data on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 1-benzyl-3-bromo-1H-pyrrole-2,5-dione, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would provide insights into its geometry, stability, and electronic properties. nih.gov

The introduction of a bromine atom at the 3-position of the pyrrole-2,5-dione ring is expected to significantly influence the electronic distribution compared to N-benzylmaleimide. Bromine, being an electronegative and polarizable atom, would act as an electron-withdrawing group through the inductive effect, while also participating in resonance. This would alter the electron density across the maleimide (B117702) ring, affecting the carbonyl groups and the C=C double bond.

DFT calculations would allow for the mapping of the molecular electrostatic potential (MEP), visually identifying the electron-rich and electron-deficient regions of the molecule. It is anticipated that the carbonyl oxygens and the bromine atom would be regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms of the benzyl (B1604629) group would exhibit positive potential. These calculations are crucial for predicting how the molecule would interact with other reagents.

Conformational Analysis and Energy Barrier Studies

The conformational flexibility of this compound is primarily associated with the rotation around the N-CH2 single bond connecting the benzyl group to the pyrrole-2,5-dione ring. Conformational analysis helps in identifying the most stable arrangement of the molecule (the global minimum) and other low-energy conformers.

For related N-substituted maleimides, computational studies have been performed to understand their conformational preferences. nih.gov For this compound, the orientation of the phenyl ring relative to the maleimide ring would be the key determinant of its conformational landscape. Steric hindrance between the ortho-hydrogens of the phenyl group and the carbonyl groups or the bromine atom of the maleimide ring would lead to specific preferred conformations.

Energy barrier studies would involve calculating the energy required for rotation around the N-CH2 bond. This is typically achieved by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is systematically varied. The results would yield a potential energy surface, from which the energy barriers between different conformers can be determined. It is expected that the global minimum energy structure would have the phenyl ring oriented to minimize steric clashes, likely in a non-planar arrangement with respect to the maleimide ring.

Prediction of Spectroscopic Parameters and Spectral Assignments

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. By analyzing the vibrational modes, specific peaks in the calculated IR and Raman spectra can be assigned to the stretching and bending of particular bonds, such as the C=O, C=C, C-N, and C-Br bonds. For N-benzylmaleimide, theoretical calculations have been used to assign experimental IR and Raman bands. researchgate.net The presence of the bromine atom in the target molecule would be expected to introduce characteristic low-frequency vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental spectra, are invaluable for structure elucidation. The electron-withdrawing nature of the bromine atom would be predicted to deshield the nearby protons and carbons, leading to downfield shifts in the NMR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of the molecule. This would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Parameters

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. irjweb.com

HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich regions, potentially the phenyl ring or the C=C bond of the maleimide, while the LUMO is expected to be centered on the electron-deficient maleimide ring, particularly the carbonyl carbons and the C=C bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

Global Reactivity Parameters: From the energies of the HOMO and LUMO, several global reactivity parameters can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). This parameter measures the ability of a molecule to accept electrons.

The bromine substituent is expected to lower both the HOMO and LUMO energy levels and likely reduce the HOMO-LUMO gap compared to N-benzylmaleimide, suggesting that this compound would be more reactive and a better electron acceptor.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study, based on general knowledge of similar compounds.

Table 1: Predicted Global Reactivity Parameters for this compound

| Parameter | Predicted Value (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Chemical Hardness (η) | 2.0 |

| Chemical Softness (S) | 0.5 |

| Electronegativity (χ) | 4.5 |

| Electrophilicity Index (ω) | 5.06 |

Applications As a Building Block in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems and Fused Ring Structures

The pyrrole-2,5-dione core of 1-benzyl-3-bromo-1H-pyrrole-2,5-dione is a key synthon for creating a variety of heterocyclic and fused-ring structures. The reactivity of the maleimide (B117702) ring facilitates annulation and C-H functionalization reactions, which are powerful strategies for building complex polycyclic systems. bohrium.com

One of the most prominent methods for constructing fused six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition, where the maleimide double bond acts as a dienophile. bohrium.comresearchgate.net This approach has been successfully employed to prepare a range of bridged and fused bicyclic structures. For instance, the reaction of N-substituted maleimides with dienes like dibromoanthracenes yields corresponding dibromo-dibenzo[e,h]bicyclo- nih.govnih.govnih.govoctane-2,3-dicarboximide derivatives. researchgate.net

Furthermore, the synthesis of five-membered heterocyclic rings fused to the maleimide core can be achieved through 1,3-dipolar cycloaddition reactions. bohrium.com This method allows for the introduction of various heteroatoms, leading to the formation of diverse fused systems such as thienopyrrolediones, which have applications in electronics. bohrium.com The synthesis of pyrrole-2,3-diones, which are valuable synthons for other heterocycles, can also be accomplished from maleimide derivatives through cyclocondensation reactions. acgpubs.org The resulting pyrrole-2,3-diones can then be reacted with aromatic diamines to yield quinoxalin-2-ones. acgpubs.org

The following table summarizes some of the heterocyclic systems synthesized from maleimide derivatives:

| Reaction Type | Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Diels-Alder Reaction | N-substituted maleimide and diene (e.g., dibromoanthracene) | Fused six-membered rings (e.g., dibenzo[e,h]bicyclo- nih.govnih.govnih.govoctane-2,3-dicarboximide) | bohrium.comresearchgate.net |

| 1,3-Dipolar Cycloaddition | Maleimide derivative and a 1,3-dipole | Fused five-membered rings (e.g., thienopyrrolediones) | bohrium.com |

| Cyclocondensation | Maleimide derivative with reagents to form pyrrole-2,3-diones | Pyrrole-2,3-diones | acgpubs.org |

| Condensation | Pyrrole-2,3-dione and aromatic diamine | Quinoxalin-2-ones | acgpubs.org |

Derivatization to Form Highly Functionalized Maleimides

This compound is an excellent starting material for the synthesis of a wide array of highly functionalized maleimides. The bromine atom at the 3-position is a versatile handle that can be substituted through various reactions, including nucleophilic substitution and cross-coupling reactions. researchgate.net This allows for the introduction of diverse functionalities onto the maleimide core.

For example, dibromomaleimides are extensively used as precursors for the synthesis of bisaryl maleimides, which are known inhibitors of protein kinase C. researchgate.net The bromine atoms can be replaced by aryl groups through transition metal-catalyzed cross-coupling reactions. Furthermore, treatment of dibromomaleimides with thiophenol and a base leads to the formation of dithiomaleimides.

The synthesis of N-functionalized bromomaleimides often requires mild reaction conditions to avoid the degradation of sensitive functional groups that might be present in the amine starting material. Traditional methods involving heating with bromomaleic anhydride (B1165640) in acetic acid are often too harsh. Milder approaches, such as the reaction of amines with N-methoxycarbonyl-activated maleimides, have been developed to overcome this limitation.

The following table provides examples of derivatization reactions of bromomaleimides:

| Starting Material | Reagent/Reaction Type | Product | Reference |

|---|---|---|---|

| Dibromomaleimide | Arylating agent (Cross-coupling) | Bisaryl maleimide | researchgate.net |

| Dibromomaleimide | Thiophenol and base | Dithiomaleimide | |

| Bromomaleic anhydride | Amine with sensitive functionality (mild conditions) | N-functionalized bromomaleimide |

Role in the Synthesis of Organic Materials and Polymers

Maleimide derivatives, including this compound, are valuable components in the synthesis of advanced organic materials and polymers. The maleimide moiety can be incorporated into polymer backbones or used as a functional group for post-polymerization modification.

Maleimide-functionalized monomers can be polymerized to create polymers with tailored properties. For example, maleimide-functionalized 3,4-ethylenedioxythiophene (B145204) (EDOT) monomers have been synthesized and electrochemically polymerized to produce PEDOT films. rsc.org The maleimide group in these polymers provides a reactive site for further functionalization, allowing for the attachment of various molecules to modify the polymer's properties for applications in bioelectronics. rsc.org

In the realm of high-performance polymers, maleimide derivatives are used to construct donor-acceptor (D-A) polymers with low band gaps. rsc.org For instance, polymers containing tetraaryl-diketopyrrolo[3,2-b]-pyrrole (isoDPP), a fused maleimide-related structure, have been synthesized via palladium-catalyzed Stille coupling. rsc.org These polymers exhibit broad absorption bands and high thermal stability, making them suitable for various electronic applications. rsc.org

While not a direct polymerization initiator in the traditional sense, the functional groups on this compound can be modified to incorporate initiating functionalities. Polymerization initiators are compounds that generate reactive species (radicals or ions) to start a polymerization reaction. tcichemicals.comfujifilm.com By attaching a group capable of generating radicals upon thermal or photochemical stimulation to the benzyl (B1604629) or bromo position of the maleimide, it could potentially be converted into a specialized initiator.

Utilization in Chemoselective Modification of Biomolecules (Focus on Chemical Methodology)

Bromomaleimides are highly effective reagents for the chemoselective modification of biomolecules, particularly proteins, due to their high reactivity and specificity towards thiol groups. researchgate.net This has made them invaluable tools in chemical biology and proteomics.

The primary application of this compound and related bromomaleimides in bioconjugation is the selective modification of cysteine residues in proteins. nih.govexplorationpub.com The thiol group of cysteine is a strong nucleophile that readily attacks the electrophilic double bond of the maleimide ring in a Michael addition reaction. researchgate.net This reaction is highly chemoselective, showing a strong preference for thiols over other nucleophilic groups found in proteins, such as the amino groups of lysine (B10760008) residues, especially at physiological pH. researchgate.net

The reaction proceeds rapidly under mild conditions, typically in aqueous buffers at or near neutral pH. nih.govresearchgate.net The initial adduct can then undergo further reactions depending on the specific bromomaleimide used. For instance, with a monobromomaleimide, a stable thioether linkage is formed. nih.gov The high chemoselectivity of bromomaleimides towards cysteine has been demonstrated in proteins containing multiple solvent-exposed lysine residues, where exclusive modification of the cysteine was observed. researchgate.net

A key advantage of using bromomaleimides for protein modification is the potential for reversibility. nih.govnih.gov The thioether bond formed between the cysteine and the maleimide can be cleaved under specific conditions, regenerating the original, unmodified protein. nih.gov This cleavage can be achieved by the addition of a phosphine, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or a large excess of a thiol-containing reagent. nih.gov This reversibility is particularly useful for applications where temporary modification is desired, such as in affinity labeling or proteomics studies. researchgate.netrsc.org

Dibromomaleimides offer an additional unique reactivity: they can insert into disulfide bonds within a protein, forming a stable maleimide bridge. nih.gov This allows for the modification and stabilization of proteins that contain disulfide linkages. This strategy has been demonstrated on the peptide hormone somatostatin. nih.gov Furthermore, after the initial modification of a cysteine with a bromomaleimide, a second thiol-containing molecule can be added to the adduct, allowing for dual functionalization at a single cysteine site. nih.gov This opens up possibilities for creating more complex bioconjugates with multiple functionalities attached at a specific location on a protein. nih.govspringernature.com

The following table highlights key aspects of biomolecule modification using bromomaleimides:

| Application | Methodology | Key Features | Reference |

|---|---|---|---|

| Thiol Functionalization | Michael addition of cysteine thiol to the maleimide double bond. | High chemoselectivity for thiols over other nucleophiles. | researchgate.netnih.gov |

| Reversible Modification | Cleavage of the protein-maleimide adduct using phosphines (e.g., TCEP) or excess thiol. | Allows for temporary protein modification and regeneration of the native protein. | nih.govnih.govrsc.org |

| Disulfide Bridging | Insertion of a dibromomaleimide into an existing disulfide bond. | Forms a stable maleimide bridge, useful for modifying and stabilizing proteins. | nih.gov |

| Dual Functionalization | Sequential addition of two different thiols to a bromomaleimide attached to a cysteine. | Enables the attachment of two different functional moieties at a single site. | nih.govspringernature.com |

Future Research Directions and Synthetic Opportunities

Development of Novel Stereoselective and Regioselective Transformations

The carbon-carbon double bond and the carbon-bromine bond in 1-benzyl-3-bromo-1H-pyrrole-2,5-dione are prime sites for functionalization. Future research will likely focus on developing novel catalytic methods to control the stereochemistry and regiochemistry of these reactions.

Key Research Areas:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective additions to the maleimide (B117702) double bond will be a significant area of exploration. This could involve transition-metal catalysis or organocatalysis to introduce new stereocenters with high fidelity. For instance, asymmetric Michael additions, Diels-Alder reactions, and catalytic C-H functionalization could lead to a diverse range of chiral pyrrolidine-2,5-dione derivatives.

Regiocontrolled Reactions: The bromine atom at the 3-position offers a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. A key challenge and opportunity lie in achieving high regioselectivity in reactions where multiple reactive sites exist. For example, developing catalysts that can selectively activate the C-Br bond without reacting with the double bond would be highly valuable.

Annulation and Spirocyclization Reactions: The maleimide scaffold is an excellent precursor for constructing more complex fused and spirocyclic systems. rsc.orgrsc.org Future work could explore novel annulation strategies, including photocatalytic and electrochemical methods, to build polycyclic structures incorporating the this compound core. rsc.org Spirocyclization via transition-metal-catalyzed C-H activation is another promising avenue for creating unique three-dimensional molecular architectures. rsc.org

| Transformation | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., prolinol derivatives) | Enantiomerically enriched 3-substituted succinimide (B58015) derivatives |

| Regioselective Suzuki Coupling | Palladium catalyst with specialized ligands | Selective functionalization at the 3-position |

| [4+2] Cycloaddition (Diels-Alder) | Lewis Acid Catalyst | Diastereoselective formation of bicyclic adducts |

| Photocatalytic Annulation | Ruthenium or Iridium photocatalyst | Fused heterocyclic systems |

Exploration of Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, future synthetic strategies involving this compound will prioritize environmentally benign methods.

Key Research Areas:

Solvent-Free and Aqueous Reactions: Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents is a key goal. This could involve solid-state reactions, reactions in ionic liquids, or catalysis in aqueous media.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonication can significantly accelerate reaction rates, often leading to higher yields and cleaner products with reduced energy consumption.

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused will be crucial for making synthetic processes more economical and sustainable.

Advanced Applications in Supramolecular and Materials Chemistry

The inherent properties of the maleimide core make this compound an attractive candidate for the development of advanced materials and supramolecular assemblies.

Key Research Areas:

Polymer Chemistry: The double bond of the maleimide can participate in polymerization reactions, leading to the formation of functional polymers. The N-benzyl group can influence the polymer's physical properties, such as solubility and thermal stability. The bromine atom provides a site for post-polymerization modification, allowing for the introduction of various functional groups.

Self-Assembling Systems: The planar and polar nature of the pyrrole-2,5-dione ring can facilitate self-assembly through non-covalent interactions like π-π stacking and hydrogen bonding. By introducing specific recognition motifs, it may be possible to design and synthesize novel supramolecular structures with defined architectures and functions.

Bioconjugation: Maleimides are well-known for their ability to react selectively with thiols, a property widely exploited in bioconjugation to link molecules to proteins and other biomolecules. nih.govresearchgate.net Future research could explore the use of this compound derivatives in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. asynt.com

Key Research Areas:

Continuous Flow Synthesis: Developing robust and efficient flow chemistry protocols for the synthesis and functionalization of this compound will be a key area of future research. nih.gov This will enable the on-demand production of this compound and its derivatives with high purity and consistency.

Automated High-Throughput Screening: The integration of flow chemistry with automated synthesis and high-throughput screening platforms will accelerate the discovery of new reactions and the optimization of reaction conditions. This will allow for the rapid exploration of a large chemical space and the identification of novel derivatives with desired properties.

Q & A

Q. Advanced

- Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).

- Perform dose-response curves to rule out concentration-dependent effects.

- Use control compounds (e.g., non-brominated analogs) to isolate the bromine’s role.

- Apply multivariate analysis to identify confounding variables (e.g., solvent residues) .

What computational approaches are suitable for elucidating the reaction mechanism of this compound synthesis?

Q. Advanced

- Density functional theory (DFT) to model transition states and intermediate stability.

- Molecular dynamics (MD) simulations to study solvent effects on reaction kinetics.

- Machine learning (ML) models trained on reaction databases to predict optimal pathways. COMSOL Multiphysics integration enables real-time adjustment of simulated parameters .

How can substituent effects on the reactivity of the pyrrole-dione core be systematically studied?

Q. Advanced

- Design a library of analogs with varying substituents (e.g., electron-withdrawing/-donating groups).

- Use Hammett plots to correlate substituent σ-values with reaction rates.

- Principal component analysis (PCA) can cluster substituents based on their electronic/steric contributions .

What protocols ensure the safe handling and storage of this compound?

Q. Basic

- Store under inert atmosphere (argon) at -20°C to prevent bromine dissociation.

- Use glove boxes for moisture-sensitive steps.

- Refer to Safety Data Sheets (SDS) for toxicity data; prioritize fume hoods and PPE (nitrile gloves, lab coats) .

How can predictive models for the biological activity of this compound be developed?

Q. Advanced

- Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bonding capacity.

- Train random forest or neural network models on in vitro assay data to predict IC₅₀ values against target enzymes .

What methodologies are recommended for scaling up the synthesis of this compound?

Q. Advanced

- Conduct pilot-scale studies in continuous-flow reactors to enhance heat/mass transfer.

- Use process analytical technology (PAT) for real-time monitoring (e.g., inline NMR).

- Optimize membrane separation for impurity removal during workup .

How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.